Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-
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Overview
Description
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a thione group at the 4-position and a 4-methylphenyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of formic acid or triethyl orthoformate as cyclization agents is common in industrial settings due to their availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .
Scientific Research Applications
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H10N2S2 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4aH-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7,11H,1H3 |
InChI Key |
AOOHBNYYBVBYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=S)C23 |
Origin of Product |
United States |
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